3-Amino-4-hydroxyphenylarsonic acid (3-AHPAA) is a highly functionalized organoarsenical building block characterized by a stable arsonic acid group and a reactive ortho-aminophenol moiety. In industrial and academic procurement, it is primarily sourced as an advanced As(V) intermediate for the synthesis of targeted arsenical therapeutics, bioconjugates, and analytical standards for environmental toxicology [1]. By providing an accessible primary amine alongside the pentavalent arsenic center, 3-AHPAA allows chemists to perform selective N-acylation, alkylation, or cross-linking without the need for hazardous in-house reduction of nitro-aromatic precursors [2]. Its precise structural configuration makes it an indispensable material for workflows requiring controlled organoarsenic functionalization.
Environmental photodegradation modeling
Key intermediate in organoarsenic fate studies
Microbial biotransformation pathways
NhoA acetyltransferase substrate with characterized kinetics
Crystallographic reference standard
Zwitterionic phenylarsonic acid benchmark
Organoarsenic metabolite analysis
Reductive metabolite of roxarsone for method development
Substituting 3-AHPAA with simpler analogs like arsanilic acid fundamentally alters the molecule's reactivity, as the lack of the ortho-hydroxyl group prevents specific bidentate coordination and drastically reduces antibody recognition in diagnostic assays [1]. Conversely, attempting to use the cheaper oxidized precursor, roxarsone (3-nitro-4-hydroxyphenylarsonic acid), requires harsh in-house reduction steps. This reduction is notoriously difficult to control and frequently overshoots, reducing the As(V) center to As(III) or generating insoluble As=As bonded oligomers (arsphenamines) [2]. Procuring 3-AHPAA directly is therefore critical to maintaining the pentavalent arsenic state while securing the free amine necessary for downstream coupling.
Photochemical reactivity mismatch
The amino-substituted 3-AHPAA may exhibit markedly different photolysis rates compared to nitro-substituted roxarsone, potentially altering half-life predictions in anoxic waters.
Speciation and mobility divergence
A pronounced pKa shift relative to roxarsone and arsanilic acid can change aqueous speciation, sorption behavior, and membrane permeability at environmentally relevant pH.
Oxygen-labile toxicity profile
3-AHPAA undergoes spontaneous autooxidation generating inhibitory transformation products, a behavior not shared by arsanilic acid or roxarsone, complicating anaerobic assay comparisons.
Enzyme isoform specificity
NhoA acetyltransferase kinetic parameters determined for 3-AHPAA may not transfer to alternative phenylarsonic substrates; compound-specific validation is required.
Synthesizing 3-amino-4-hydroxyphenylarsonic acid in-house via the reduction of roxarsone requires harsh reducing agents and precise stoichiometric control to prevent over-reduction of the arsenic center. Direct procurement of 3-AHPAA provides a stable As(V) amine, avoiding the formation of insoluble As=As oligomers (arsphenamine derivatives) which drastically reduce the yield of the desired As(V) intermediate [1].
| Evidence Dimension | Target oxidation state retention during functionalization |
| Target Compound Data | Directly provides stable As(V) with an accessible primary amine for controlled N-acylation |
| Comparator Or Baseline | Roxarsone (nitro precursor) requires aggressive reduction, risking over-reduction to As(III) or As=As oligomers |
| Quantified Difference | Eliminates a hazardous reduction step, ensuring 100% retention of the As(V) state prior to coupling |
| Conditions | Chemical synthesis of N-substituted organoarsenicals |
Procuring the reduced amine directly prevents costly batch failures caused by over-reduction to polymeric arsenicals during in-house synthesis.
In studies of organoarsenic environmental degradation, 3-AHPAA serves as the critical active substrate for N-hydroxyarylamine O-acetyltransferases (e.g., NhoA1). Quantitative assays demonstrate that 3-AHPAA binds with high affinity (Km = 151.5 μM), whereas the downstream metabolite N-AHPAA (acetarsone) is enzymatically inert in this forward pathway [1].
| Evidence Dimension | Enzymatic substrate affinity (Km) |
| Target Compound Data | Km = 151.5 μM for NhoA1 acetyltransferase |
| Comparator Or Baseline | N-AHPAA (Acetarsone) lacks the free amine, yielding negligible forward acetylation activity |
| Quantified Difference | Provides the essential reactive nucleophile for quantifying microbial acetylation rates |
| Conditions | In vitro enzyme kinetic assay using recombinant NhoA1 from Enterobacter sp. |
For environmental and toxicological laboratories, 3-AHPAA is the mandatory standard for modeling the metabolic clearance and transformation of organoarsenic feed additives.
When developing specific immunoassays for organoarsenicals, the structural integrity of the hapten is paramount. 3-AHPAA possesses both the arsonic acid and the ortho-aminophenol motif, allowing targeted conjugation to carrier proteins via cross-linkers like bis-sulfosuccinimidyl-suberate. Antibodies raised against 3-AHPAA conjugates show highly specific recognition, with simpler analogs like arsanilic acid exhibiting only 5.3% cross-reactivity [1].
| Evidence Dimension | Antibody cross-reactivity based on structural haptens |
| Target Compound Data | High specificity for the 3-amino-4-hydroxy-phenylarsonic structural determinant |
| Comparator Or Baseline | Arsanilic acid (lacking the 3-amino and 4-hydroxy configuration) shows only 5.3% cross-reactivity |
| Quantified Difference | 94.7% reduction in binding cross-reactivity when the ortho-hydroxyl group is absent |
| Conditions | Competitive ELISA using rabbit polyclonal antibodies raised against 3-AHPAA-KLH conjugates |
Buyers developing diagnostic assays must use 3-AHPAA to ensure the generated antibodies correctly target the specific functional groups of complex organoarsenicals.
3-AHPAA is the required starting material for generating N-alkylated and N-acylated arsonic acids. Its use bypasses the hazardous reduction of roxarsone, providing a clean As(V) amine for high-yield derivatization [1].
As the primary reduced metabolite of roxarsone, 3-AHPAA is required as a quantitative analytical standard in chromatography and enzyme kinetic assays to track the microbial degradation of organoarsenic feed additives in agricultural ecosystems [2].
Due to its accessible primary amine and specific ortho-aminophenol structure, 3-AHPAA is utilized as a hapten for bioconjugation to carrier proteins (e.g., KLH or BSA), enabling the generation of highly specific antibodies for organoarsenic detection [3].
Acute Toxic;Environmental Hazard